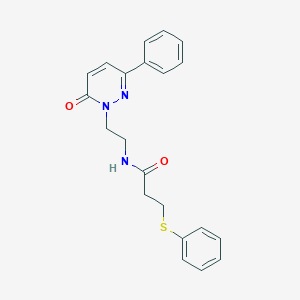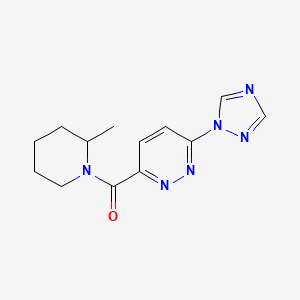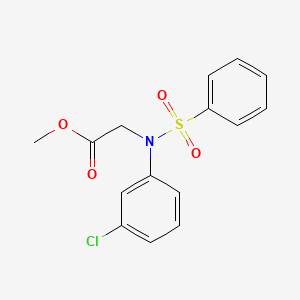
6-Bromo-8-chloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-chloroisoquinoline is an organic chemical compound with the molecular formula C9H5BrClN . It has a molecular weight of 242.5 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Bromo-8-chloroisoquinoline is 1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H . This code provides a specific identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Bromo-8-chloroisoquinoline is a solid compound . It has a molecular weight of 242.5 . The compound has a predicted boiling point of 343.5±22.0 °C and a predicted density of 1.673±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Knorr Synthesis of Quinoline Derivatives : A study demonstrated the synthesis of 6-bromo-2-chloro-4-methylquinoline through condensation and cyclization processes, highlighting the versatility of 6-bromoquinolines in chemical synthesis (Wlodarczyk et al., 2011).
- Reactions Involving 4-Haloisoquinolines : Research on the reactions of 4-bromoisoquinoline in liquid ammonia revealed insights into substitution mechanisms and σ complex formation (Zoltewicz & Oestreich, 1991).
- Fungitoxicity of Bromo-Chloro Quinolines : Studies on 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols showed significant antifungal activity against several fungi, underscoring their potential in antifungal applications (Gershon et al., 1996).
Medical and Biological Applications
- 8-Aminoquinoline Therapy for Latent Malaria : The use of 8-aminoquinoline derivatives, closely related to 6-bromo-8-chloroisoquinoline, has been explored in the treatment of latent malaria, providing crucial insights into therapeutic applications (Baird, 2019).
- Antibacterial Properties of Quinoline Derivatives : A novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and showed promising antibacterial activity, suggesting potential medical applications (Ouerghi et al., 2021).
- Casein Kinase I Inhibition : The synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a potent inhibitor of casein kinase I, indicates the potential of isoquinoline derivatives in enzyme inhibition and related biological processes (Chijiwa et al., 1989).
Advanced Material and Chemical Research
- Photolabile Protecting Groups : Brominated hydroxyquinoline, similar to 6-bromo-8-chloroisoquinoline, has been used as a photolabile protecting group, showing high efficiency and potential for in vivo applications (Fedoryak & Dore, 2002).
- Vibrational Spectroscopic Studies : Investigations into the vibrational spectroscopy of halogenated quinolines provide insights into the physical and chemical properties of these compounds, which is crucial for their application in material sciences (Arjunan et al., 2009).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
6-bromo-8-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLUGEXANPINDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-chloroisoquinoline | |
CAS RN |
1824270-14-5 |
Source


|
| Record name | 6-bromo-8-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2425295.png)



![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2425306.png)



![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)
![6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2425313.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2425314.png)